3-Benzyl-1-(2-(4-methoxyphenyl)-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide
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Overview
Description
3-Benzyl-1-(2-(4-methoxyphenyl)-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
The synthesis of 3-Benzyl-1-(2-(4-methoxyphenyl)-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide typically involves a multi-step process. The key steps include the formation of the benzimidazole core, followed by the introduction of the benzyl and methoxyphenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of the starting materials to the desired product. Industrial production methods may employ microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
3-Benzyl-1-(2-(4-methoxyphenyl)-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-(2-(4-methoxyphenyl)-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide involves its interaction with specific molecular targets. It is believed to inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar compounds to 3-Benzyl-1-(2-(4-methoxyphenyl)-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide include other benzimidazole derivatives such as:
1-Benzyl-1H-1,2,3-triazole derivatives: Known for their acetylcholine esterase inhibitory activity.
1-Methyl-1H-pyrazol-5-amine derivatives: Noted for their wide range of physiological and pharmacological activities. The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which differentiate it from other similar compounds.
Properties
CAS No. |
853349-05-0 |
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Molecular Formula |
C25H25BrN2O2 |
Molecular Weight |
465.4 g/mol |
IUPAC Name |
2-(3-benzyl-5,6-dimethylbenzimidazol-3-ium-1-yl)-1-(4-methoxyphenyl)ethanone;bromide |
InChI |
InChI=1S/C25H25N2O2.BrH/c1-18-13-23-24(14-19(18)2)27(17-26(23)15-20-7-5-4-6-8-20)16-25(28)21-9-11-22(29-3)12-10-21;/h4-14,17H,15-16H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
IOOLJQPBBADHHM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C=C1C)[N+](=CN2CC(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
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